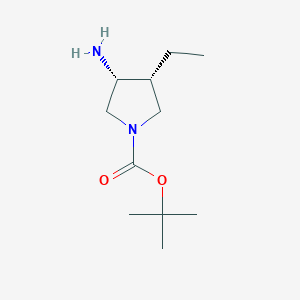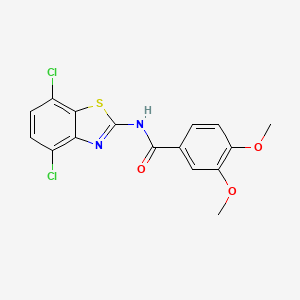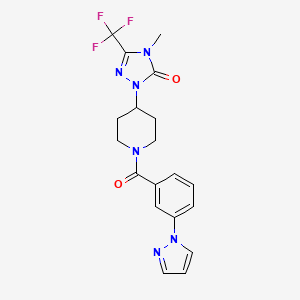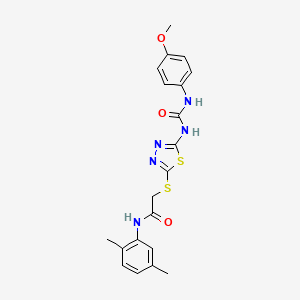
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate is a compound with a molecular weight of 230.31 . It’s stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the high-temperature gas-phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated using organic nitrites as sources .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, has a molecular formula of C10H20N2O3 .Chemical Reactions Analysis
The chemical reactions of butyl radical isomers have been studied. The reactions include the addition of H, CH3, or C2H5 to the butyl radicals .It’s stored at room temperature and has a physical form of oil .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized through various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis has also been employed to determine its molecular structure, which is stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).
Enantioselective Synthesis
- It has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This approach yields high chemical and optical purity of the target compound (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Ligand Synthesis
- The compound plays a role in ligand synthesis for histamine H4 receptor (H4R). Its modification and optimization led to the development of potential H4R antagonists with anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).
Metabolic Pathways
- It has been studied in the context of metabolic pathways, particularly in the metabolism of specific prostaglandin E2 agonists. This research provides insights into the oxidation of the tert-butyl moiety and the identification of various metabolites (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthesis of Derivatives
- The compound has been used in the synthesis of derivatives, like 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives. This synthesis highlights the selectivity controlled by lithium coordination and steric hindrance (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Asymmetric Synthesis of Amines
- It also features in the synthesis of amines. N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, are prepared for the asymmetric synthesis of a wide range of amines, demonstrating its versatility in organic synthesis (Ellman, Owens, & Tang, 2002).
Reactions with Copper
- The compound has been involved in studies on aerobic reactions with copper. These studies provide insights into the complex reactions and the formation of various compounds, contributing to the understanding of copper chemistry (Speier, Csihony, Whalen, & Pierpont, 1996).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The downstream effects of these pathways would depend on the specific reactions and the cells in which they occur.
Action Environment
The action, efficacy, and stability of Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or compounds, temperature, and more .
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJATNIGNCUKO-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2922448.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)

![3-Methyl-6-(4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)pyrimidin-4-one](/img/structure/B2922454.png)

![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)




![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)
![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)
